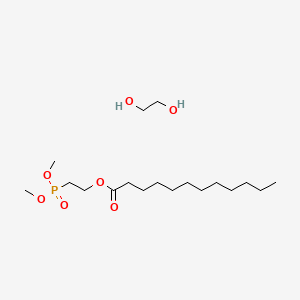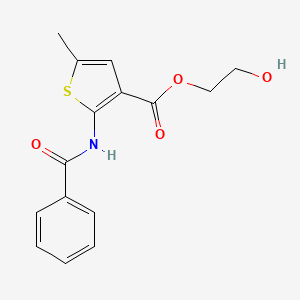
4-Methoxy-3-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and methylsulfanyl groups in the quinoline ring enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylsulfanyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . Another method involves the use of activated alkynes and aromatic amines under catalytic conditions to form the quinoline scaffold .
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition-metal catalyzed synthetic methodologies due to their efficiency and versatility. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are also explored to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinolines with various functional groups
Aplicaciones Científicas De Investigación
4-Methoxy-3-(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, as a selective glycine site antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and potentially alleviating symptoms of neurological disorders . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
Comparación Con Compuestos Similares
- 4-Hydroxyquinoline
- 2-Methylquinoline
- 3-Acetylquinoline
Comparison: 4-Methoxy-3-(methylsulfanyl)quinoline is unique due to the presence of both methoxy and methylsulfanyl groups, which enhance its chemical reactivity and biological properties. Compared to 4-Hydroxyquinoline, it has a different substitution pattern that may result in distinct biological activities. 2-Methylquinoline and 3-Acetylquinoline, while structurally similar, lack the specific functional groups that confer unique properties to this compound .
Propiedades
Número CAS |
83936-11-2 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
4-methoxy-3-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-11-8-5-3-4-6-9(8)12-7-10(11)14-2/h3-7H,1-2H3 |
Clave InChI |
LVPMQPQQOULSGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
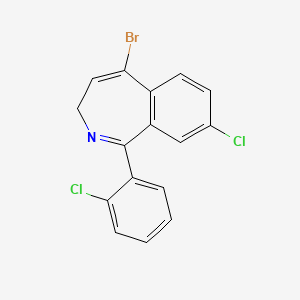
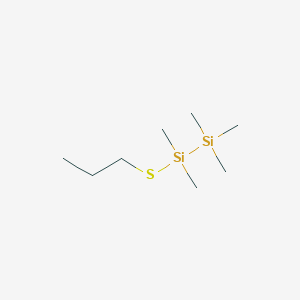
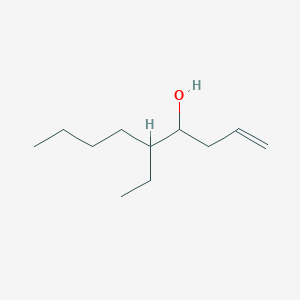
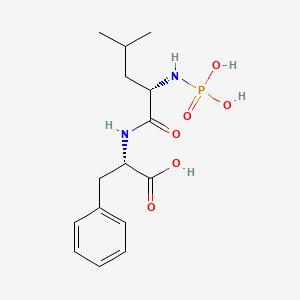
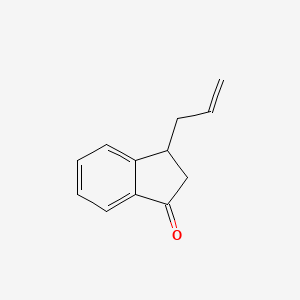
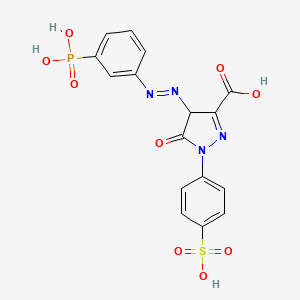
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
